molecular formula C18H19N3O3S B11425746 6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione

6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B11425746
M. Wt: 357.4 g/mol
InChI Key: GBRSJAGBVJGXOM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes methoxy groups and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps:

  • Formation of the Quinazoline Core: : The initial step involves the construction of the quinazoline core. This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

  • Introduction of Methoxy Groups: : The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

  • Attachment of the Amino Group: : The amino group is introduced by reacting the intermediate with 2-methoxybenzylamine. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

  • Formation of the Thione Moiety: : The final step involves the conversion of the carbonyl group to a thione. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P_2S_5) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the thione moiety, converting it back to a carbonyl group or further reducing it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br_2) or nitric acid (HNO_3).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced carbonyl compounds.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

  • Biological Studies: : The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

  • Chemical Biology: : It serves as a probe to study various biochemical pathways and mechanisms.

  • Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thione groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2-thioxoquinazoline share structural similarities.

    Methoxy-substituted Aromatics: Compounds such as 2,6-dimethoxyphenol and 4-methoxybenzylamine.

Uniqueness

6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the combination of its methoxy groups, thione moiety, and the specific arrangement of these functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25)

InChI Key

GBRSJAGBVJGXOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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